molecular formula C13H10O B12099773 3-(Naphthalen-2-yl)acrylaldehyde

3-(Naphthalen-2-yl)acrylaldehyde

Cat. No.: B12099773
M. Wt: 182.22 g/mol
InChI Key: LGDJTQJRMBMCIS-ONEGZZNKSA-N
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Description

    3-(Naphthalen-2-yl)acrylaldehyde: is a chemical compound with the molecular formula .

  • This compound features a naphthalene ring fused to an acrylaldehyde moiety. The acrylaldehyde group consists of a vinyl (propenal) unit.
  • Preparation Methods

      Synthetic Routes: While specific synthetic methods may vary, one common approach involves the condensation of 2-naphthaldehyde with acetaldehyde under acidic conditions.

      Reaction Conditions: Acid-catalyzed reactions typically occur in solvents like ethanol or acetic acid.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: 3-(Naphthalen-2-yl)acrylaldehyde can undergo various reactions

      Common Reagents and Conditions: Reactions involve typical reagents such as oxidizing agents (e.g., chromic acid), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

      Major Products: These reactions lead to products like alcohols, carboxylic acids, or substituted derivatives.

  • Scientific Research Applications

      Chemistry: Researchers use 3-(Naphthalen-2-yl)acrylaldehyde as a building block for more complex molecules due to its versatile reactivity.

      Biology: It may serve as a fluorescent probe or be incorporated into biomolecules for labeling studies.

      Medicine: Investigations explore its potential as a drug scaffold or targeting agent.

      Industry: Limited industrial applications exist, but its role in specialty chemicals warrants further exploration.

  • Mechanism of Action

    • The precise mechanism by which this compound exerts effects depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or signaling pathways.
  • Comparison with Similar Compounds

      Uniqueness: 3-(Naphthalen-2-yl)acrylaldehyde’s uniqueness lies in its combination of an acrylaldehyde group with a naphthalene ring.

      Similar Compounds: While no direct analogs are widely known, related compounds include other aldehydes, naphthalenes, and acrylates.

    Properties

    Molecular Formula

    C13H10O

    Molecular Weight

    182.22 g/mol

    IUPAC Name

    (E)-3-naphthalen-2-ylprop-2-enal

    InChI

    InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H/b4-3+

    InChI Key

    LGDJTQJRMBMCIS-ONEGZZNKSA-N

    Isomeric SMILES

    C1=CC=C2C=C(C=CC2=C1)/C=C/C=O

    Canonical SMILES

    C1=CC=C2C=C(C=CC2=C1)C=CC=O

    Origin of Product

    United States

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